4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline - 339019-61-3

4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Catalog Number: EVT-3088049
CAS Number: 339019-61-3
Molecular Formula: C16H18N2S
Molecular Weight: 270.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives often involves a Diels-Alder reaction as a key step. This reaction typically utilizes a diene, such as 2-(trimethylsiloxy)-1,3-butadiene, and a dienophile, such as acrolein, to construct the cyclohexene ring that is subsequently transformed into the tetrahydroquinazoline core. [, ]

  • Reductive Amination: This reaction allows for the introduction of various substituents at the 6-position of the tetrahydroquinazoline ring. For example, reacting a 6-formyl tetrahydroquinazoline derivative with an appropriate amine in the presence of a reducing agent can yield 6-aminomethyl substituted tetrahydroquinazolines. []

  • N-Alkylation: Introducing substituents at the nitrogen atoms of the tetrahydroquinazoline ring, such as at the N10 position, is typically achieved through alkylation reactions using suitable alkyl halides or other alkylating agents. []

Chemical Reactions Analysis
  • Rearrangement: Acid-catalyzed rearrangements of certain tetrahydroquinazoline derivatives have been observed, potentially leading to the formation of isomeric compounds. []

Mechanism of Action

For example, the presence of a 2,4-diamino group on the quinazoline ring is essential for binding to the active site of DHFR. Modifications at the 6-position, such as the introduction of aminomethyl groups, can significantly influence their inhibitory activity and selectivity against DHFR from different species. []

Applications
  • Pneumocystis carinii: This opportunistic fungal pathogen can cause severe pneumonia in immunocompromised individuals. []
  • Toxoplasma gondii: This protozoan parasite can cause toxoplasmosis, a disease that can be particularly dangerous for pregnant women and individuals with weakened immune systems. []

The papers highlight the promising activity of some tetrahydroquinazoline derivatives against these parasites, with some compounds showing significant potency and selectivity. []

2-Amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid

  • Compound Description: This compound serves as a key starting material in the synthesis of various quinazoline derivatives, including hexahydroquinazolines and octahydroquinazolines. [] It plays a crucial role in understanding the reactivity and chemical transformations of the quinazoline scaffold.
  • Relevance: This compound shares the core 5,6,7,8-tetrahydroquinazoline structure with the target compound, 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline. The key difference lies in the substituents at the 2 and 4 positions. Understanding the chemistry of this compound provides insights into the potential reactivity and modifications of the tetrahydroquinazoline core. []

1,2,5,6,7,8-Hexahydro-2-oxoquinazoline-4-carboxylic acid

  • Compound Description: Similar to the previous compound, this molecule is another crucial intermediate in synthesizing various quinazoline derivatives. [] Its reactivity and transformations contribute to a deeper understanding of the chemical space accessible from the tetrahydroquinazoline core.
  • Relevance: This compound, like the target compound 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, features the 5,6,7,8-tetrahydroquinazoline scaffold. The variations lie in the oxidation state of the heterocyclic ring and the substituents at the 2 and 4 positions. []

(6R,6S)-5,8-Dideaza-5,6,7,8-tetrahydroaminopterin

  • Compound Description: This compound is a synthetic analog of aminopterin designed as a potential dihydrofolate reductase (DHFR) inhibitor with antitumor properties. [] Its development highlights the exploration of structural modifications to the quinazoline moiety for improving biological activity.
  • Relevance: This compound shares the 5,6,7,8-tetrahydroquinazoline structure with 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, although it lacks the nitrogen atoms at positions 5 and 8. The shared tetrahydroquinazoline core suggests potential similarities in their binding interactions with biological targets, particularly DHFR. []

(6R,6S)-5,8-Dideaza-5,6,7,8-tetrahydromethotrexate

  • Compound Description: Similar to the previous compound, this molecule is a synthetic methotrexate analog designed to inhibit DHFR and exhibit antitumor activity. [] The presence of the N10-methyl group distinguishes it from the tetrahydroaminopterin analog.
  • Relevance: This compound shares the 5,6,7,8-tetrahydroquinazoline core with 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, lacking the nitrogen atoms at positions 5 and 8. The structural similarities point towards potential commonalities in their mechanism of action and binding affinities to DHFR, making it a relevant compound for comparison. []

2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines

  • Compound Description: This class of compounds, encompassing twenty different 6-substituted derivatives, was designed and synthesized as novel non-classical DHFR inhibitors, targeting both Pneumocystis carinii and Toxoplasma gondii. [] These compounds exhibited significant potency and selectivity against T. gondii DHFR and some demonstrated potent antitumor activity in vitro.
  • Relevance: This class of compounds, particularly 2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazoline, is closely related to 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline. Both share the central 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold but differ in their substituents at the 2, 4, and 6 positions. The structural similarities and biological activity against DHFR make them relevant for understanding structure-activity relationships within this class of compounds. []

N10-Propargyl-5,8-dideaza-5,6,7,8-tetrahydrofolic Acid and Analogs

  • Compound Description: This series of compounds represents a group of folate analogs synthesized and evaluated for antifolate activity and thymidylate synthase inhibition. [, ] These molecules are structurally similar to the potent thymidylate synthase inhibitor N10-propargyl-5,8-dideazafolic acid (PDDF) but with a tetrahydroquinazoline moiety.
  • Relevance: While not directly containing the (4-methylphenyl)sulfanyl group, these compounds provide valuable insights into the impact of modifying the quinazoline portion of similar molecules. Their activity profiles against DHFR and thymidylate synthase offer a point of comparison for understanding the structure-activity relationships of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline. [, ]

2-Sulfanilamido-5,6,7,8-tetrahydroquinazoline

  • Compound Description: This compound belongs to the class of substituted sulfanilamidopyrimidines and was investigated for its chemotherapeutic activity against β-hemolytic streptococcus infections in mice. [] Despite its structural similarity to other active compounds, it showed only minimal protective action.
  • Relevance: This compound shares the core 5,6,7,8-tetrahydroquinazoline structure with the target compound and possesses a sulfanilamide substituent at the 2-position. While it showed limited efficacy in the reported study, its close structural resemblance to 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline makes it relevant for understanding structure-activity relationships within this chemical space. []

Properties

CAS Number

339019-61-3

Product Name

4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

IUPAC Name

4-methyl-2-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline

Molecular Formula

C16H18N2S

Molecular Weight

270.39

InChI

InChI=1S/C16H18N2S/c1-11-7-9-13(10-8-11)19-16-17-12(2)14-5-3-4-6-15(14)18-16/h7-10H,3-6H2,1-2H3

InChI Key

SQWIWRBRGDLSSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=NC(=C3CCCCC3=N2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.